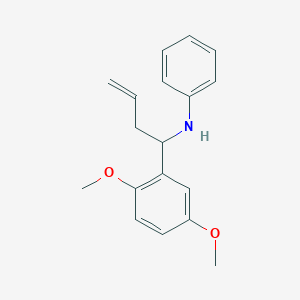
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” is a chemical compound with the formula C18H21NO2 and a molecular weight of 283.36 .
Molecular Structure Analysis
The molecular structure of “N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” is characterized by the presence of aniline and phenyl functional groups, which are connected by a but-3-en-1-yl linker . The phenyl group is substituted with two methoxy groups at the 2,5-positions .Physical And Chemical Properties Analysis
“N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 434.4±45.0 °C .Applications De Recherche Scientifique
Quantum Dot Sensitization for Solar Cells
Quantum dots are nanoscale semiconductor particles that can enhance solar cell efficiency. Researchers have explored using N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline as a sensitizer in quantum dot-sensitized solar cells (QDSSCs). By absorbing light and transferring electrons to the quantum dots, this compound can improve light absorption and charge separation, potentially leading to more efficient solar energy conversion .
Organic Light-Emitting Diodes (OLEDs)
OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can serve as a building block for designing novel organic materials with improved electroluminescent properties. Researchers explore its potential as an emitter or charge transport material in OLEDs .
Molecular Electronics and Conductive Polymers
As a conjugated molecule, N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be incorporated into conductive polymers or used as a molecular wire. Its π-conjugated system allows for efficient charge transport, making it relevant in molecular electronics, organic field-effect transistors (OFETs), and other electronic applications .
Anticancer Agents and Drug Development
Researchers have investigated the potential anticancer properties of this compound. Its structural features may allow for selective interactions with cancer cells, making it a candidate for drug development. Further studies are needed to explore its mechanism of action and efficacy .
Fluorescent Probes and Bioimaging
Fluorescent molecules play a crucial role in bioimaging and diagnostics. N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline can be modified to incorporate fluorescent tags. Researchers use it as a probe to visualize cellular processes, study protein interactions, and track specific molecules within living systems .
Quantum Computing and Quantum State Sensors
Given the compound’s quantum properties, it could find applications in quantum computing. Researchers explore its use as a qubit or in quantum state sensors. The International Year of Quantum Science and Technology (2025) emphasizes the importance of such research .
Propriétés
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUJZWUSSYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

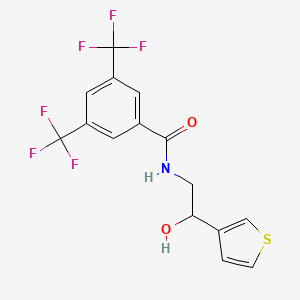
![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)
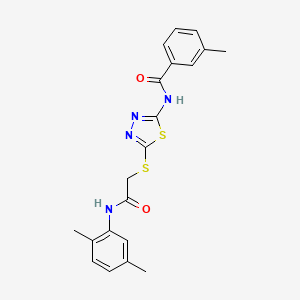

![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2564276.png)
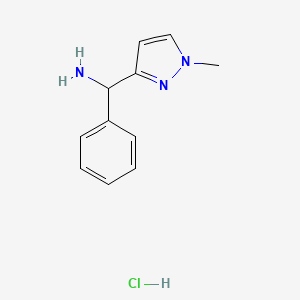


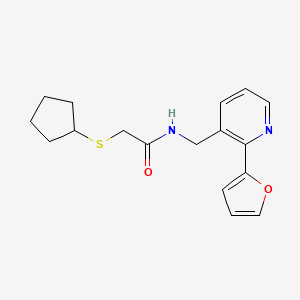
![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)
![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)
![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)
